molecular formula C8H11FN2 B8322296 [1-(5-Fluoro-6-methylpyridin-2-yl)ethyl]amine

[1-(5-Fluoro-6-methylpyridin-2-yl)ethyl]amine

Cat. No.: B8322296
M. Wt: 154.18 g/mol
InChI Key: WTOBWOPLMOIGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(5-Fluoro-6-methylpyridin-2-yl)ethyl]amine is a useful research compound. Its molecular formula is C8H11FN2 and its molecular weight is 154.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

1-(5-fluoro-6-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H11FN2/c1-5(10)8-4-3-7(9)6(2)11-8/h3-5H,10H2,1-2H3

InChI Key

WTOBWOPLMOIGLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(C)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 ml round bottom flask containing 6-(1-azidoethyl)-3-fluoro-2-methylpyridine (Method 20; 567 mg, 3.15 mmol) was charged with 10% Pd/C (242 mg) and was evacuated and backfilled with H2 via a filled balloon. MeOH (6 ml) was added, and the mixture was allowed to stir at room temperature. After 1 hour, the mixture was filtered through a plug of diatomaceous earth, which was subsequently washed well with MeOH. The filtrates were concentrated to give the title compound as a pale yellow oil (404 mg, 83%). 1H NMR (400 MHz, CDCl3) δ 1.41 (d, J=6.6 Hz, 3H), 2.05 (s, 2H), 2.50 (s, 3H), 4.14 (q, J=6.6 Hz, 1H), 7.13 (d, J=3.8 Hz, 1H), 7.28 (d, J=6.6 Hz, 1H).
Name
6-(1-azidoethyl)-3-fluoro-2-methylpyridine
Quantity
567 mg
Type
reactant
Reaction Step One
Name
Quantity
242 mg
Type
catalyst
Reaction Step Two
Yield
83%

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